ウンベリロン

概要

科学的研究の応用

Umbellulone has several applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity of monoterpene ketones.

Industry: The compound is used in the fragrance industry due to its distinct odor.

作用機序

ウンベリロンは、ペプチド作動性、侵害受容性ニューロンのサブセットにおける一過性受容体電位アンキリン1チャネルの活性化を通じて主に作用を発揮します . この活性化は、感覚神経末端からのカルシトニン遺伝子関連ペプチドの放出につながり、侵害受容性反応と髄膜血管拡張を引き起こします . この化合物は、チオールに対して高い親和性で結合するため、その反応性と生物学的効果にも役割を果たします .

類似化合物:

- トゥジェノン

- トゥジェン-2-オン

- ピペリトン

- ベルベノン

- 3-カレン

比較: ウンベリロンは、一過性受容体電位アンキリン1チャネルの特異的な活性化と強力な頭痛誘発特性を持つため、これらの化合物の中でユニークです . 他の類似の化合物は構造上の特徴を共有している可能性がありますが、ウンベリロンの独特の生物学的活性はそれを際立たせています .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Umbellulone plays a significant role in biochemical reactions, particularly through its interaction with thiols. It has a high-affinity binding for thiols, such as cysteamine, which makes it a reactive molecule. Umbellulone is known to stimulate the transient receptor potential ankyrin 1 (TRPA1) channel in a subset of peptidergic, nociceptive neurons. This interaction leads to the activation of the trigeminovascular system, causing the release of calcitonin gene-related peptide from sensory nerve terminals .

Cellular Effects

Umbellulone has notable effects on various types of cells and cellular processes. It influences cell function by activating the TRPA1 channel, which leads to the excitation of trigeminal neurons and the release of calcitonin gene-related peptide. This activation results in nociceptive responses and meningeal vasodilation. Umbellulone’s impact on cell signaling pathways includes the stimulation of calcium-dependent release of peptides from trigeminal nerve terminals, affecting gene expression and cellular metabolism .

Molecular Mechanism

The mechanism of action of umbellulone involves its binding interactions with biomolecules and the activation of the TRPA1 channel. Umbellulone binds to thiols, leading to the activation of TRPA1-expressing cells and neurons. This activation triggers a cascade of events, including the release of calcitonin gene-related peptide and the excitation of trigeminal neurons. The molecular mechanism also involves enzyme inhibition or activation, resulting in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of umbellulone change over time. Umbellulone is a lipophilic liquid at room temperature and has a boiling point of 220°C. Its stability and degradation over time can influence its long-term effects on cellular function. Studies have shown that umbellulone can cause sustained nociceptive behavior and meningeal vasodilation, with its effects being dose-dependent and influenced by the method of administration .

Dosage Effects in Animal Models

The effects of umbellulone vary with different dosages in animal models. At lower doses, umbellulone can cause mild nociceptive responses, while higher doses can lead to significant meningeal vasodilation and nociceptive behavior. Toxic or adverse effects at high doses include severe headaches and increased blood flow in the meninges. These threshold effects highlight the importance of dosage in studying the biochemical and physiological effects of umbellulone .

Metabolic Pathways

Umbellulone is involved in metabolic pathways that include its interaction with enzymes and cofactors. It is metabolized through pathways that involve the binding of thiols and the activation of TRPA1 channels. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells .

Transport and Distribution

Umbellulone is transported and distributed within cells and tissues through various mechanisms. It can diffuse from the nasal mucosa to perivascular nerve terminals in meningeal vessels, or it can stimulate trigeminal endings within the nasal mucosa, activating reflex pathways. The transport and distribution of umbellulone are influenced by its lipophilic nature and its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of umbellulone is crucial for its activity and function. Umbellulone is directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within cells can affect its ability to activate TRPA1 channels and influence cellular responses. Understanding the subcellular localization of umbellulone provides insights into its biochemical and physiological effects .

準備方法

合成経路と反応条件: ウンベリロンは、さまざまな有機反応によって合成することができます。一般的な方法の1つは、適切な前駆体の環化を制御された条件下で行うことです。 この反応は通常、触媒と特定の温度および圧力設定を必要とし、二環式構造の正しい形成を保証します .

工業的製造方法: ウンベリロンの工業的製造は、しばしばカリフォルニアワイルドベイの樹の葉からの抽出を含みます。 葉は水蒸気蒸留にかけられ、精油が得られ、その後、ウンベリロンを分離するために分留されます . この方法は、植物における化合物の自然な豊富さを利用し、費用対効果の高いアプローチとなっています。

反応の種類:

酸化: ウンベリロンは酸化反応を起こすことができ、多くの場合、より酸化された誘導体の形成をもたらします。

還元: ウンベリロンの還元は、アルコールまたは他の還元された形態の形成につながる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はケトンまたはカルボン酸を生成する可能性があり、還元はアルコールを生成する可能性があります .

4. 科学研究の応用

ウンベリロンは、科学研究でいくつかの用途があります。

化学: モノテルペンケトンの反応性を調べるためのモデル化合物として使用されます。

生物学: 研究により、ウンベリロンは一過性受容体電位アンキリン1チャネルを活性化することが示されており、痛みメカニズムと感覚ニューロンの活性化を研究するための貴重なツールとなっています.

類似化合物との比較

- Thujenone

- Thujen-2-one

- Piperitone

- Verbenone

- 3-Carene

Comparison: Umbellulone is unique among these compounds due to its specific activation of the transient receptor potential ankyrin 1 channel and its potent headache-inducing properties . While other similar compounds may share structural features, umbellulone’s distinct biological activity sets it apart .

特性

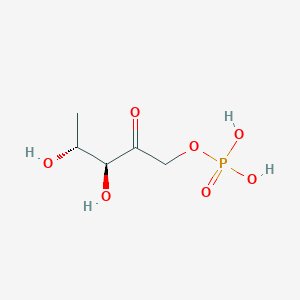

IUPAC Name |

(1R,5S)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-6(2)10-5-8(10)7(3)4-9(10)11/h4,6,8H,5H2,1-3H3/t8-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTVJAQLCIHAFV-WCBMZHEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2(C1C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@@]2([C@H]1C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016986 | |

| Record name | (R)-Umbellulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-78-1 | |

| Record name | (1R,5S)-4-Methyl-1-(1-methylethyl)bicyclo[3.1.0]hex-3-en-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,5S)-4-Methyl-1-propan-2-ylbicyclo(3.1.0)hex-3-en-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Umbellulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 546-78-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

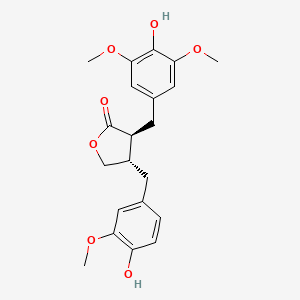

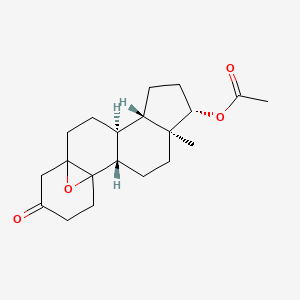

![(3S,5S)-7-[(1S,2R,3R,4S,6R,8S,8aR)-3,4,6-trihydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202686.png)